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2-(4-Amino-3-methoxyphenyl)ethan-1-ol

Cat. No.: B1374334
CAS No.: 1596780-05-0
M. Wt: 167.2 g/mol
InChI Key: PMDQAUJEYXGGQR-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical and Biological Research

2-(4-Amino-3-methoxyphenyl)ethan-1-ol belongs to the broader class of phenylethanolamines, a group of compounds that includes various neurotransmitters and pharmaceutical agents. wikipedia.org The significance of phenylethanolamine derivatives lies in their diverse biological activities, which stem from their structural similarity to endogenous catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org This structural analogy allows them to interact with adrenergic receptors, leading to a range of physiological responses.

While specific research on this compound is not extensively documented in publicly available literature, its structural components—a substituted phenylethylamine backbone—suggest its potential as a synthetic intermediate in the preparation of more complex molecules. Phenylethanolamine structures are core components in many pharmaceuticals, and new derivatives are constantly being synthesized and evaluated for their therapeutic potential. google.com The strategic placement of the amino and methoxy (B1213986) groups on the phenyl ring, along with the ethanol (B145695) side chain, offers multiple reactive sites for chemical modification, making it a potentially valuable building block in medicinal chemistry.

Molecular Structure and Classification

The molecular formula of this compound is C9H13NO2, and its molecular weight is 167.20 g/mol . Structurally, it is a primary amine and a primary alcohol. The molecule consists of a benzene (B151609) ring substituted with an amino group, a methoxy group, and an ethanol group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two different enantiomers.

Below is a table summarizing the key molecular identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Classification Aromatic Amino Alcohol, Phenylethanolamine

For comparative context, the following table lists structurally similar compounds and their key identifiers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
PhenylephrineC9H13NO2167.2159-42-7 nih.gov
2-Amino-1-(3-methoxyphenyl)ethan-1-olC9H13NO2167.21614-03-9 nih.gov
2-(4-Methoxyphenyl)ethanolC9H12O2152.19702-23-8 nist.gov
Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-C9H13NO4S231.277425-81-2 epa.gov

Current Research Landscape and Emerging Academic Interest

The current research landscape for phenylethanolamine derivatives is vibrant, with a continuous exploration of their synthesis and biological applications. mdpi.com Research often focuses on the development of new synthetic routes to create novel derivatives with specific pharmacological profiles. google.com The academic interest in this class of compounds is driven by their potential to yield new therapeutic agents for a wide range of conditions.

While direct research on this compound is limited, the broader interest in its structural class suggests that it may be a compound of interest for future studies. The synthesis of various substituted phenylethanolamines is a common theme in medicinal chemistry research, often detailed in patents for new drug discovery programs. googleapis.com The exploration of compounds with this fundamental structure is likely to continue as researchers seek to develop new molecules with improved efficacy and selectivity for various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1374334 2-(4-Amino-3-methoxyphenyl)ethan-1-ol CAS No. 1596780-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQAUJEYXGGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Established Laboratory Synthesis Routes

Specific laboratory synthesis routes for 2-(4-Amino-3-methoxyphenyl)ethan-1-ol are not well-documented in the reviewed literature. However, a plausible synthetic pathway can be inferred from general organic chemistry principles.

Reaction of 4-Amino-3-methoxyphenol with Ethylene (B1197577) Oxide

The synthesis of this compound could theoretically proceed via the N-alkylation of 4-Amino-3-methoxyphenol with ethylene oxide. In this proposed reaction, the amino group of 4-Amino-3-methoxyphenol would act as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the desired N-(2-hydroxyethyl) derivative.

It is important to note that aminophenols possess two nucleophilic sites: the amino group and the phenolic hydroxyl group. Selective N-alkylation over O-alkylation is a common challenge in the synthesis of such compounds. Reaction conditions would need to be carefully controlled to favor the desired N-substitution.

Role of Basic Catalysis in Reaction Conditions

The reaction between an amine and ethylene oxide is a type of alkoxylation, which is often catalyzed by a base. The base can deprotonate the amine to increase its nucleophilicity, thereby facilitating the attack on the ethylene oxide ring. Common bases used in such reactions include alkali metal hydroxides (e.g., sodium hydroxide (B78521) or potassium hydroxide) or carbonates. The choice of base and reaction solvent would be critical in controlling the selectivity and yield of the reaction. However, no specific basic catalysis conditions for the synthesis of this compound have been reported.

Industrial Production Approaches

Information regarding the industrial-scale production of this compound is not available in the public domain. The following subsections discuss general principles that would be relevant to its large-scale synthesis.

Scalability of Synthetic Routes and Optimized Reaction Parameters

For any synthetic route to be viable on an industrial scale, it must be scalable, cost-effective, and safe. The reaction of an aminophenol with ethylene oxide is a known industrial process for the synthesis of related compounds. Key parameters that would need to be optimized for the production of this compound include:

Temperature and Pressure: These parameters influence the reaction rate and selectivity.

Molar Ratio of Reactants: The ratio of 4-Amino-3-methoxyphenol to ethylene oxide would need to be optimized to maximize product yield and minimize the formation of byproducts from multiple ethoxylations.

Catalyst Concentration: The amount of base catalyst would affect the reaction kinetics.

Solvent: The choice of solvent can impact reactant solubility, reaction rate, and product isolation.

Without experimental data, a specific table of optimized parameters cannot be provided.

Techniques for Product Purification (e.g., Distillation, Crystallization)

The purification of the final product on an industrial scale would likely involve one or more standard techniques. The choice of method would depend on the physical properties of this compound and its impurities.

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, fractional distillation under reduced pressure could be used to separate it from non-volatile impurities and solvents.

Crystallization: If the product is a solid, crystallization from a suitable solvent system would be a primary method for purification. This technique is effective at removing impurities that have different solubility profiles.

Chromatography: While often used in laboratory-scale synthesis, large-scale preparative chromatography can be employed for high-purity applications in industrial settings, though it is generally more expensive.

Strategic Approaches for Related Compound Synthesis

The synthesis of compounds structurally related to this compound generally involves the modification of the aminophenol core. Strategic approaches could include:

Varying the Alkylating Agent: Instead of ethylene oxide, other epoxides or alkyl halides could be used to introduce different substituents on the amino group.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group could be alkylated or acylated to produce a different class of derivatives.

Substitution on the Aromatic Ring: Further electrophilic aromatic substitution on the benzene (B151609) ring could introduce additional functional groups, although the directing effects of the existing amino and methoxy (B1213986) groups would need to be considered.

Application of Reduction Strategies for Ethanol (B145695) Group Formation

One of the most direct methods for synthesizing phenylethanolamine derivatives involves the reduction of a corresponding carbonyl compound. This strategy focuses on the conversion of a ketone or an aldehyde to a primary alcohol, forming the ethan-1-ol group. In the context of this compound, a common precursor is a substituted acetophenone (B1666503), such as 1-(4-amino-3-methoxyphenyl)ethanone.

The synthesis often begins with a precursor where the amino group is protected or present as a nitro group, which can be reduced simultaneously or in a subsequent step. For instance, starting with 1-(3-methoxy-4-nitrophenyl)ethanone, the synthesis can proceed via two main reduction pathways:

Reduction of the Ketone followed by Reduction of the Nitro Group: The carbonyl group of the acetophenone precursor is first reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This step yields the intermediate 1-(3-methoxy-4-nitrophenyl)ethan-1-ol. Subsequently, the nitro group is reduced to an amine using methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reduction (e.g., Sn/HCl).

Simultaneous Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce both the ketone and the nitro group in a single step, although this can sometimes lead to side products and requires careful control of reaction conditions.

A well-documented general strategy for similar compounds involves the catalytic reduction of a nitrophenol derivative. ijsr.net The reduction of a nitro group is a common transformation, and various catalytic systems have been explored for this purpose. nih.govekb.egmdpi.com Biocatalytic methods, employing ketoreductase enzymes, have also been developed for the enantioselective reduction of ketones to chiral alcohols, which is a crucial consideration for producing specific stereoisomers of the final product. mdpi.com

Table 1: Reduction Strategies for Ethanol Group Formation
Precursor CompoundKey TransformationTypical Reducing Agent(s)Intermediate/Product
1-(3-methoxy-4-nitrophenyl)ethanoneKetone ReductionSodium Borohydride (NaBH₄)1-(3-methoxy-4-nitrophenyl)ethan-1-ol
1-(3-methoxy-4-nitrophenyl)ethan-1-olNitro Group ReductionH₂/Pd-C, Sn/HClThis compound
1-(3-methoxy-4-nitrophenyl)ethanoneSimultaneous Ketone & Nitro ReductionLithium Aluminum Hydride (LiAlH₄)This compound

Multi-step Organic Synthesis Involving Alkylation and Amination

More intricate synthetic routes build the target molecule through a series of reactions that construct the carbon skeleton and introduce the necessary functional groups sequentially. These multi-step syntheses offer flexibility in modifying the structure and can be adapted from established methods for preparing phenylethanolamine analogues. google.com Chiral vicinal amino alcohols are valuable molecules, and numerous multi-step chemical and chemo-enzymatic strategies have been developed for their synthesis. researchgate.net

A hypothetical multi-step pathway could commence from a simpler, commercially available phenol (B47542), such as 2-methoxy-4-nitrophenol. The synthesis would involve the following key steps:

Alkylation: The phenolic hydroxyl group is first protected, and then an alkylation reaction is performed to introduce the two-carbon side chain. This could be achieved through a Friedel-Crafts acylation with a reagent like acetyl chloride, followed by further manipulation of the side chain.

Functional Group Interconversion: The introduced acyl group (-COCH₃) can be converted to the desired ethanol side chain. This might involve a Wittig reaction to form an alkene, followed by hydroboration-oxidation to yield the primary alcohol.

Amination: The final key step is the introduction of the amino group. If starting with a nitro-substituted benzene ring, this is accomplished by the reduction of the nitro group, as described in the previous section.

This approach allows for the strategic introduction of functional groups, which can be advantageous for controlling regioselectivity and for the synthesis of analogues with different substitution patterns on the aromatic ring.

Table 2: Illustrative Multi-step Synthesis Pathway
StepReaction TypeStarting Material (Example)Key ReagentsIntermediate Formed
1Friedel-Crafts Acylation2-MethoxyphenolAcetyl chloride, AlCl₃1-(4-hydroxy-3-methoxyphenyl)ethanone
2Nitration1-(4-hydroxy-3-methoxyphenyl)ethanoneHNO₃, H₂SO₄1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone
3Ketone Reduction1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanoneNaBH₄1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethan-1-ol
4Nitro Group Reduction1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethan-1-olH₂/Pd-C2-(5-Amino-4-hydroxy-3-methoxyphenyl)ethan-1-ol*

*Note: This table illustrates a general multi-step approach. The specific regiochemistry of nitration would need to be carefully controlled to achieve the desired 4-amino isomer.

Quinone-Catalyzed Oxidative Deformylation in Amino Alcohol Transformations

While the previous sections describe the synthesis of this compound, it is also important to understand the transformations this compound can undergo. One such reaction is quinone-catalyzed oxidative deformylation. This process does not produce the title compound but instead uses it as a substrate to synthesize other valuable chemical intermediates, specifically imines. beilstein-journals.orgnih.govsemanticscholar.org

This organocatalytic method represents a novel approach for C-C bond cleavage under aerobic conditions. semanticscholar.org The reaction mechanism involves the 1,2-amino alcohol condensing with a quinone catalyst. beilstein-journals.org This is followed by deformylation (loss of formaldehyde) and subsequent transimination with another amine to yield the final imine product and regenerate the catalyst. beilstein-journals.org Quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are often used in catalytic amounts for various oxidation reactions. nih.govscispace.com

In this transformation, this compound would react with a primary amine in the presence of a quinone catalyst. The reaction cleaves the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group, releasing formaldehyde. The remaining fragment forms an imine with the added primary amine. This demonstrates the synthetic utility of this compound as a building block for more complex molecules.

Table 3: Quinone-Catalyzed Transformation of this compound
Substrate 1 (Amino Alcohol)Substrate 2 (Amine)Catalyst (Example)Key ProcessProduct Type
This compoundA Primary Amine (R-NH₂)Substituted o-quinoneOxidative Deformylation & TransiminationN-substituted imine

Chemical Reactivity and Derivatization of 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Oxidation Reactions

Oxidation reactions of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol can be directed at either the amino group or the hydroxyl group, depending on the choice of oxidizing agent and reaction conditions. This selectivity is crucial for the synthesis of specific derivatives.

The primary aromatic amino group of this compound can be oxidized to form nitro or nitroso derivatives. The conversion of anilines to nitroarenes is a significant transformation in organic synthesis. mdpi.com A variety of oxidizing agents, including peroxyacids, have been effectively used for this purpose. mdpi.comresearchgate.net The reaction of aniline (B41778) with peracetic acid, for instance, can yield nitrobenzene, although side products like azoxybenzene (B3421426) may also form. mdpi.comresearchgate.net For the selective oxidation to nitroso derivatives, specific conditions are required. For example, using a molybdenum acetylide oxo-peroxo complex as a catalyst with hydrogen peroxide can selectively oxidize primary aromatic amines to their nitroso counterparts. researchgate.net

The choice of oxidant and reaction temperature is critical for selectivity. For instance, peroxotungstophosphate with hydrogen peroxide can yield nitroarenes at high temperatures, while the same reaction at room temperature favors the formation of nitroso derivatives. mdpi.com

The primary alcohol group in this compound can be oxidized to the corresponding aldehyde, which can be further oxidized to a carboxylic acid. However, to obtain a ketone analogue, a different starting material or a rearrangement reaction would be necessary, as the oxidation of a primary alcohol typically yields an aldehyde or a carboxylic acid. wikipedia.org The oxidation of a secondary alcohol, in contrast, directly produces a ketone. organic-chemistry.org

For the selective oxidation of benzylic alcohols to aldehydes or ketones, various methods have been developed. rsc.orgacs.org For instance, Eosin Y, a metal-free photocatalyst, can efficiently catalyze the aerobic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes or ketones under mild conditions using oxygen as the oxidant. organic-chemistry.orgacs.org Other methods include the use of palladium supported on iota-carrageenan in ethanol (B145695) for the aerobic oxidation of benzylic alcohols. nih.gov The presence of electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring can significantly increase the conversion rate in such oxidations. nih.gov

The specificity of an oxidizing agent is paramount in the derivatization of a polyfunctional molecule like this compound. The presence of both an amino and a hydroxyl group necessitates careful selection of the oxidant to achieve the desired transformation.

For the oxidation of the amino group, reagents like dimethyldioxirane (B1199080) and various peroxyacids (e.g., peracetic acid, m-chloroperoxybenzoic acid) are commonly employed. mdpi.comstackexchange.com Sodium perborate (B1237305) in acetic acid has also been shown to be effective for converting anilines to nitroarenes, particularly for those bearing electron-withdrawing groups. mdpi.com

For the oxidation of the primary alcohol, a wide array of reagents is available. Chromium(VI)-based reagents, such as Jones reagent, are powerful oxidants that can convert primary alcohols to carboxylic acids. wikipedia.orgresearchgate.net For a more controlled oxidation to the aldehyde, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often used. wikipedia.org Milder, more selective methods for benzylic alcohol oxidation include the use of catalysts like palladium or copper in the presence of an oxidant like oxygen or air. nih.govnih.gov The chemoselectivity of these catalysts allows for the oxidation of the alcohol in the presence of other sensitive functional groups like amines. nih.gov

The table below summarizes some common oxidizing agents and their typical selectivity towards amino and hydroxyl groups.

Oxidizing AgentTarget Functional GroupProductReferences
Peroxyacids (e.g., m-CPBA)Primary Aromatic AmineNitroarene mdpi.com
DimethyldioxiranePrimary Aromatic AmineNitroarene stackexchange.com
Sodium PerboratePrimary Aromatic AmineNitroarene mdpi.com
Pyridinium Chlorochromate (PCC)Primary AlcoholAldehyde wikipedia.org
Jones Reagent (CrO₃/H₂SO₄)Primary AlcoholCarboxylic Acid wikipedia.orgresearchgate.net
Palladium on Carbon (Pd/C) with O₂Benzylic AlcoholAldehyde/Ketone nih.gov
Copper/TEMPOPrimary AlcoholAldehyde nih.gov

Reduction Reactions

Reduction reactions involving this compound can target the aromatic ring or potentially any oxidized derivatives of the amino or hydroxyl groups.

The aromatic ring of this compound can be reduced to a cyclohexyl ring under specific catalytic hydrogenation conditions. For instance, aromatic amines can be hydrogenated to their corresponding alkyl derivatives using a Rhodium-Alumina (Rh-Al₂O₃) catalyst. acs.org This method can be applied to amino alcohols to yield cyclohexyl derivatives. acs.org

If the amino group were first oxidized to a nitro group, this nitro group could then be reduced back to an amine. Aromatic nitro compounds can be readily reduced to primary amines in high yields using reagents like sodium borohydride (B1222165) in the presence of a transition metal salt such as nickelous chloride. jst.go.jp Other systems, such as sodium borohydride with stannous chloride, can also selectively reduce the aromatic nitro group in the presence of other functional groups. jst.go.jp

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common and powerful reducing agents in organic chemistry. organic-chemistry.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a very strong reducing agent capable of reducing a wide variety of functional groups. organic-chemistry.org It can reduce aromatic nitro compounds, though the products can vary. researchgate.netresearchgate.net For instance, the reduction of some aromatic nitro compounds with LiAlH₄ can lead to the corresponding azo compounds. researchgate.net LiAlH₄ is also capable of reducing aromatic halides under certain conditions. acs.org

Sodium Borohydride (NaBH₄) is a milder reducing agent than LiAlH₄. libretexts.org It is often used for the reduction of aldehydes and ketones to alcohols. While NaBH₄ itself does not typically reduce aromatic nitro compounds under standard conditions, its reactivity can be enhanced by the addition of transition metal salts or other reagents. jst.go.jpjst.go.jprsc.org For example, the NaBH₄-nickelous chloride system is effective for the reduction of aromatic nitro compounds to primary amines. jst.go.jp In some solvents like dimethyl sulfoxide (B87167) or sulfolane, NaBH₄ can reduce aromatic nitro compounds to azo or azoxy derivatives. acs.org

The table below provides a summary of the applications of these specific reducing agents.

Reducing AgentTarget Functional GroupProductReferences
Lithium Aluminum Hydride (LiAlH₄)Aromatic Nitro GroupAmine or Azo Compound researchgate.netresearchgate.net
Sodium Borohydride (NaBH₄) / NiCl₂Aromatic Nitro GroupPrimary Amine jst.go.jp
Sodium Borohydride (NaBH₄) / SnCl₂Aromatic Nitro GroupPrimary Amine jst.go.jp
Rhodium on Alumina (Rh/Al₂O₃) / H₂Aromatic RingCyclohexyl Ring acs.org

Substitution Reactions of this compound

The chemical reactivity of this compound is largely dictated by the substituent groups on the benzene (B151609) ring: the amino (-NH2), methoxy (-OCH3), and 2-hydroxyethyl (-CH2CH2OH) groups. The amino and methoxy groups, in particular, are strong activating groups that influence the electron density of the aromatic ring and direct the course of substitution reactions.

Substitution of the Methoxy Functional Group

The methoxy group (-OCH3) in this compound is an ether linkage that can be cleaved under specific, typically harsh, reaction conditions. This cleavage results in the substitution of the methoxy group for a hydroxyl group (-OH), converting the molecule into a catechol derivative.

Detailed research findings indicate that the most common method for the cleavage of aryl alkyl ethers is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion in an SN2 mechanism. libretexts.org

Reaction Scheme: Acidic Cleavage of the Methoxy Group

This compound + HX → 2-(4-Amino-3-hydroxyphenyl)ethan-1-ol + CH3X (where HX = HBr, HI)

Due to the stability of the bond between the aromatic carbon and the oxygen atom, the cleavage almost exclusively occurs at the methyl-oxygen bond. libretexts.org The conditions for this reaction typically require heating the substrate with a concentrated solution of the acid. youtube.com

Table 1: General Conditions for Methoxy Group Cleavage in Aryl Alkyl Ethers
ReagentTypical ConditionsMechanismProductReference
Hydrobromic Acid (HBr)Concentrated aqueous solution, refluxSN2Phenol (B47542) derivative + Methyl bromide youtube.com
Hydroiodic Acid (HI)Concentrated aqueous solution, refluxSN2Phenol derivative + Methyl iodide masterorganicchemistry.com
Boron Tribromide (BBr3)Anhydrous solvent (e.g., CH2Cl2), low temperatureLewis acid-mediated cleavagePhenol derivative + Methyl bromide masterorganicchemistry.com

Nucleophilic and Electrophilic Substitution Pathways

The substitution pattern of the aromatic ring in this compound makes it highly susceptible to electrophilic substitution, while nucleophilic substitution is generally less favorable.

Electrophilic Substitution Pathways

The amino (-NH2) and methoxy (-OCH3) groups are both potent activating, ortho-, para-directing groups due to their ability to donate electron density to the benzene ring through resonance. byjus.com In this specific molecule, the para position relative to the amino group is occupied by the 2-hydroxyethyl group, and the para position to the methoxy group is occupied by the amino group.

The directing effects of the substituents are as follows:

Amino group (-NH2): Directs incoming electrophiles to positions 2 and 6 (ortho).

Methoxy group (-OCH3): Directs incoming electrophiles to positions 2 and 6 (ortho and para respectively, relative to itself).

Given that the amino group is generally a stronger activating group than the methoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group, which are positions 2 and 6 on the benzene ring. Position 5 is sterically hindered by the adjacent 2-hydroxyethyl group. Therefore, the most likely position for electrophilic attack is position 2.

Nucleophilic Substitution Pathways

Classical nucleophilic aromatic substitution (SNAr) on the benzene ring of this molecule is unlikely under standard conditions. nih.gov SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. nih.gov The methoxy group itself is a poor leaving group for traditional SNAr.

However, recent advancements have shown that direct nucleophilic substitution of methoxy groups on arenes is possible using specialized reagents. For instance, amination of methoxy arenes has been achieved using a sodium hydride-lithium iodide composite, which facilitates the intramolecular or intermolecular substitution of the methoxy group by an amine. ntu.edu.sgntu.edu.sg These reactions are proposed to proceed through a concerted nucleophilic aromatic substitution (cSNAr) mechanism rather than the classical stepwise addition-elimination pathway. nih.gov Another modern approach involves photoredox catalysis to generate a reactive arene cation radical that can then undergo nucleophilic attack. nih.gov

Introduction of Halogen and Alkylating Agents

Introduction of Halogen Agents

Halogenation of this compound would proceed via an electrophilic aromatic substitution mechanism. wikipedia.org Due to the high activation of the ring by the amino and methoxy groups, these reactions are expected to be rapid and may not require a Lewis acid catalyst, which is typically needed for the halogenation of less activated aromatic rings. byjus.com In fact, reactions of anilines with bromine water are often instantaneous and can lead to poly-substitution. byjus.com

To achieve mono-halogenation, milder conditions would be necessary. The substitution would be directed to the positions ortho to the strongly activating amino group.

Table 2: Predicted Outcomes of Electrophilic Halogenation
ReagentPredicted Major Product(s)Reaction TypeReference
Br2 in H2O or CH3COOH2-Bromo-4-(2-hydroxyethyl)-5-methoxyaniline and/or 2,6-dibromo derivativeElectrophilic Aromatic Substitution byjus.com
Cl2 in a non-polar solvent2-Chloro-4-(2-hydroxyethyl)-5-methoxyanilineElectrophilic Aromatic Substitution nih.gov
N-Bromosuccinimide (NBS)2-Bromo-4-(2-hydroxyethyl)-5-methoxyanilineElectrophilic Aromatic Substitution wikipedia.org

Introduction of Alkylating Agents

The introduction of alkyl groups onto the aromatic ring via Friedel-Crafts alkylation is complicated by the presence of the amino group. umkc.edu The Lewis acid catalyst (e.g., AlCl3) required for the reaction can form a complex with the basic amino group, which deactivates the ring towards electrophilic attack.

However, Friedel-Crafts alkylation can be performed on highly activated aromatic ethers like dimethoxybenzene using a Brønsted acid catalyst such as sulfuric acid with an alcohol as the alkylating agent. umkc.edumnstate.educcsf.edu Given the activated nature of the ring in this compound, it is plausible that a similar approach could lead to alkylation, although the amino group's reactivity would still need to be considered. The alkyl group would be directed to the position ortho to the amino group.

An alternative approach would be to first protect the amino group, for example, by acylation, to reduce its basicity and directing influence before carrying out the Fried-Crafts reaction.

Structure Activity Relationship Sar and Structural Analogue Studies of 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Elucidation of Functional Group Contributions to Biological Activity

The primary amino group (-NH2) on the phenyl ring is a crucial determinant of the biological activity of phenylethanolamines. This group can become protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion (-NH3+). This positive charge is often essential for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, within the binding sites of receptors or enzymes. nih.gov The ability of the amino group to act as a hydrogen bond donor further enhances binding affinity. In the context of phenylethanolamine N-methyltransferase (PNMT), for instance, the amino group is fundamental for substrate recognition and binding. nih.gov The presence and position of the amino group can significantly influence the molecule's affinity for its biological targets.

Comparative Analysis with Related Chemical Entities

To better understand the SAR of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, it is instructive to compare it with its structural analogues, particularly those with modifications to the key functional groups.

A key structural analogue for comparison is 2-(4-Hydroxy-3-methoxyphenyl)ethanol, also known as homovanillyl alcohol. wikipedia.org The primary difference between these two molecules is the substitution at the 4-position of the phenyl ring: an amino group in the target compound versus a hydroxyl group in homovanillyl alcohol.

FeatureThis compound2-(4-Hydroxy-3-methoxyphenyl)Ethanol (Homovanillyl Alcohol)
Functional Group at C4Amino (-NH2)Hydroxyl (-OH)
Functional Group at C3Methoxy (B1213986) (-OCH3)Methoxy (-OCH3)
Side Chain-CH(OH)CH2-CH2CH2OH
Potential for Ionic BondingHigh (protonated amino group)Low (phenolic hydroxyl is a weak acid)
Hydrogen Bond Donor/AcceptorAmino group (donor), Hydroxyl group (donor/acceptor)Hydroxyl groups (donor/acceptor)

The substitution of an amino group for a hydroxyl group at the 4-position results in significant differences in the physicochemical properties of the molecule, particularly its polarity and hydrogen bonding capabilities.

Polarity: The amino group is generally considered more basic and can be readily protonated to form a charged species, which significantly increases the polarity of that region of the molecule. The hydroxyl group is weakly acidic and less likely to be ionized at physiological pH. stackexchange.com This difference in basicity and charge potential leads to distinct interactions with the surrounding environment and biological targets.

Hydrogen Bonding: Both the amino and hydroxyl groups are capable of participating in hydrogen bonds, acting as both donors and acceptors. However, the nature and strength of these bonds can differ. A protonated amino group is a strong hydrogen bond donor. The hydroxyl group can also act as a potent hydrogen bond donor and acceptor. researchgate.net The specific geometry and electronic environment of the binding site will determine which functional group forms more favorable hydrogen bonding interactions.

PropertyAmino (-NH2) GroupHydroxyl (-OH) Group
Basicity/AcidityBasic (can be protonated to -NH3+)Weakly acidic (can be deprotonated to -O-)
Hydrogen Bond Donor StrengthGood (stronger when protonated)Good
Hydrogen Bond Acceptor StrengthModerateGood
Typical InteractionsIonic bonds, hydrogen bondsHydrogen bonds

Influence of Substituent Positioning on Overall Chemical Behavior

Research into various substituted aromatic compounds illustrates the profound impact of isomerism. For instance, in a study of Schiff bases with methyl substituents, derivatives with the methyl group at the meta and para positions demonstrated more potent antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted analogues. researchgate.net This suggests that the steric hindrance imposed by the ortho substituent may interfere with the molecule's ability to bind effectively to its target.

Conversely, studies on certain beta-blocking agents have shown a different trend, where the biological activity decreases in the order of ortho > meta > para isomers. nih.gov In the context of N-benzylphenethylamines (NBOMes), substitutions at the ortho or meta positions of the N-benzyl ring were found to enhance activity, while a para substitution was detrimental. nih.gov Furthermore, for phenethylamine (B48288) derivatives binding to the 5-hydroxytryptamine type 2A (5-HT2A) receptor, the presence of alkyl or halogen groups at the para position of the phenyl ring was shown to have a positive effect on binding affinity. nih.govnih.gov

These findings underscore that there is no universal rule for the effect of substituent positioning. The optimal placement depends on the specific parent scaffold, the nature of the substituent, and the topology of the biological target. The electronic effects (whether a group is electron-donating or electron-withdrawing) and steric factors associated with each position must be considered in the context of the specific molecular interactions required for a desired chemical behavior. chemistrysteps.com

Comparative Effects of Substituent Positioning on Biological Activity
Compound ClassSubstituentPositional Effect on ActivityObserved Trend
Schiff Bases (Antimicrobial)Methyl (-CH₃)Enhanced antimicrobial activitymeta & para > ortho researchgate.net
Beta-Adrenergic AntagonistsOxypropanolamine Side ChainBeta-blocking activityortho > meta > para nih.gov
N-Benzylphenethylamines (NBOMes)Methoxy, BromoEnhanced 5-HT₂ receptor activityortho & meta > para nih.gov
Phenethylamines (5-HT₂ₐR Affinity)Alkyl, HalogenPositive effect on binding affinitypara-substitution is favorable nih.govnih.gov

Insights from Broader Chemical Scaffolds

Structure-Activity Relationships in Thiazole (B1198619) Ring Systems

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds. Structure-activity relationship (SAR) studies on various thiazole derivatives have provided valuable insights into how structural modifications influence biological activity, particularly antimicrobial effects. These principles can inform the potential behavior of other heterocyclic systems.

A key determinant of activity is the nature and position of substituents on the thiazole ring. For example, in a series of antimicrobial 1,3-thiazole derivatives, a compound featuring a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited greater antibacterial and antifungal activity than its structural isomer with the same group at the 4-position. This highlights the critical role of the substitution pattern on the core heterocycle.

Further studies have elaborated on the importance of specific functional groups. The introduction of a p-bromophenyl group at the fourth position of a thiazole ring was found to increase antifungal activity. In other cases, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 was shown to be beneficial for antibacterial activity. The antifungal activity of certain thiazole derivatives has been shown to be highly dependent on the substituents attached to the thiazole ring.

Influence of Substituents on the Biological Activity of Thiazole Derivatives
Substituent GroupPosition on Thiazole RingEffect on ActivityActivity Type
4-HydroxyphenylPosition 2Higher activity compared to position 4 substitutionAntimicrobial
p-BromophenylPosition 4Increased activityAntifungal
2-(3,4-Dimethoxyphenyl)ethanaminePosition 4Beneficial for activity (in combination with phenol at C2)Antibacterial
PhenolPosition 2Beneficial for activity (in combination with amine at C4)Antibacterial

Pharmacophore Analysis in Chalcone (B49325) Derivatives

Chalcones are a class of aromatic ketones that serve as precursors for flavonoids and isoflavonoids and possess a wide range of biological activities. Pharmacophore modeling, a computational method to identify the essential three-dimensional features of a molecule required for biological activity, has been extensively applied to chalcone derivatives to understand their mechanism of action.

Pharmacophore models for antibacterial chalcones have consistently identified several key features. A typical model includes two aromatic rings, which provide hydrophobic interactions with the target, and one or two hydrogen bond acceptors. These features are considered essential for the molecule's interaction with its biological target. The spatial arrangement of these features is critical for potent activity.

Further analysis has revealed the importance of specific substitutions on the aromatic rings. For instance, in the development of antibacterial chalcones, a free hydroxyl group on one of the aromatic rings was found to be important for activity. In some series, a disubstituted A-ring with both a hydroxyl and a methyl group produced compounds with potent and selective antibacterial activity. This indicates that beyond the basic pharmacophoric features, specific functional groups are required to fine-tune the electronic and steric properties for optimal target engagement. The general pharmacophore for chalcone derivatives often relies on the arrangement of hydrophobic areas and hydrogen-bonding sites.

Key Pharmacophoric Features of Chalcone Derivatives for Antibacterial Activity
Pharmacophoric FeatureDescriptionImportance for Activity
Aromatic Rings (2)Provide hydrophobic interactions with the biological target.Essential
Hydrogen Bond Acceptors (1-2)Typically oxygen atoms in the carbonyl and/or hydroxyl groups.Essential
Hydrogen Bond Donor (Variable)Often a hydroxyl group on one of the aromatic rings.Important for enhancing potency in many series
Hydrophobic Group (Variable)Alkyl substituents, such as a methyl group, on an aromatic ring.Can enhance selectivity and potency

Mechanistic Investigations and Molecular Target Elucidation of 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Identification of Specific Molecular Targets

No studies documenting the specific molecular targets of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol have been identified.

Enzyme Interaction Studies (e.g., Acetylcholinesterase, Tyrosinase)

There is no available data from enzyme interaction studies for this compound. Research investigating the inhibitory or interactive effects of this compound on enzymes such as acetylcholinesterase or tyrosinase has not been published.

Receptor Binding and Modulation of Biological Activity

Information regarding the receptor binding profile of this compound is not present in the current body of scientific literature. Consequently, its potential to modulate the biological activity of any specific receptors remains uncharacterized.

Cellular and Biochemical Pathway Modulation

There is a lack of research on the effects of this compound on cellular and biochemical pathways.

Induction of Apoptosis in Cancer Cell Lines

No published studies have investigated the potential for this compound to induce apoptosis in any cancer cell lines. Therefore, data on its pro-apoptotic activity and the underlying molecular mechanisms are unavailable.

Modulation of Cell Proliferation and Survival Signaling Pathways

The impact of this compound on cell proliferation and survival signaling pathways has not been a subject of scientific investigation. There are no findings on how this compound might affect key proteins or signaling cascades involved in cell growth and survival.

Regulation of Neurotransmitter Levels (e.g., Acetylcholine)

There is no evidence from preclinical or clinical studies to suggest that this compound has any regulatory effect on neurotransmitter levels, including that of acetylcholine.

Fundamental Molecular Interaction Mechanisms of this compound

The biological activity of a molecule is intrinsically linked to its ability to interact with various biological macromolecules. For this compound, its chemical structure—comprising a substituted benzene (B151609) ring, an amino group, a hydroxyl group, and a methoxy (B1213986) group—dictates the types of non-covalent interactions it can form. These interactions, primarily hydrogen bonds and hydrophobic interactions, are crucial for its recognition and binding to potential molecular targets.

Hydrogen Bonding Interactions with Biological Molecules

Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond (e.g., O-H or N-H) and an electronegative atom (e.g., oxygen, nitrogen). The structure of this compound possesses multiple functional groups capable of participating in hydrogen bonding, both as donors and acceptors.

The hydroxyl (-OH) and amino (-NH2) groups are primary hydrogen bond donors. The hydrogen atoms in these groups can form strong hydrogen bonds with electronegative atoms present in the side chains of amino acids (such as aspartate, glutamate, serine, and threonine) or the phosphate (B84403) backbone of nucleic acids. Conversely, the oxygen and nitrogen atoms in the hydroxyl, amino, and methoxy (-OCH3) groups can act as hydrogen bond acceptors, interacting with hydrogen atoms from polar groups on biological molecules.

Studies on aminophenol derivatives have highlighted the significance of intramolecular and intermolecular hydrogen bonds. In molecules where hydroxyl and amino groups are in close proximity, intramolecular hydrogen bonds can form, which may influence the molecule's conformation and its availability to form intermolecular hydrogen bonds with a target. For instance, in ortho-aminophenols, O-H···N and N-H···O intramolecular hydrogen bonds have been observed. bohrium.com While the substituents in this compound are not ortho to each other, the potential for various hydrogen bonding patterns remains a key determinant of its interaction with biological targets. The ability of each molecule to be hydrogen-bonded to multiple others contributes to the formation of complex hydrogen-bonded frameworks. researchgate.net

The table below summarizes the potential hydrogen bonding interactions of the functional groups in this compound.

Functional GroupRole in Hydrogen BondingPotential Interaction Partners in Biological Molecules
Hydroxyl (-OH) Donor and AcceptorAmino acid side chains (e.g., Asp, Glu, Ser, Thr), peptide backbone carbonyls
Amino (-NH2) Donor and AcceptorAmino acid side chains (e.g., Asp, Glu), peptide backbone carbonyls, phosphate groups
Methoxy (-OCH3) AcceptorAmino acid side chains with N-H or O-H groups (e.g., Arg, Lys, Ser, Tyr)

Hydrophobic Interactions and Their Functional Consequences

Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. These interactions are a primary driving force for processes like protein folding and ligand-receptor binding. nih.gov The benzene ring and the methyl group of the methoxy substituent in this compound are the main contributors to its hydrophobic character.

The methoxyphenyl moiety can engage in favorable interactions with hydrophobic pockets within a protein's binding site. These pockets are typically lined with amino acids that have nonpolar side chains, such as valine, leucine, isoleucine, and phenylalanine. The exclusion of water molecules from these nonpolar surfaces upon binding leads to an increase in entropy, which is thermodynamically favorable and strengthens the binding affinity.

Docking studies of various compounds containing methoxyphenyl groups have demonstrated the importance of these hydrophobic interactions for binding to their respective targets. For example, research on inhibitors of phenylethanolamine N-methyltransferase indicated that hydrophobic interactions with specific valine and methionine residues in the active site were crucial for potent inhibition. nih.gov Similarly, the biological activity of certain trifluoromethyl methoxyphenyl β-diketones was influenced by the position of the methoxy group, which affects how the molecule packs in a crystal lattice and interacts with biomolecular targets. mdpi.com

The functional consequences of these hydrophobic interactions are significant. They play a critical role in determining the specificity and affinity of the molecule for its biological target. A precise fit of the hydrophobic regions of this compound into a corresponding hydrophobic pocket on a receptor or enzyme is often a prerequisite for a biological response.

The table below outlines the hydrophobic components of this compound and their potential interactions.

Hydrophobic MoietyPotential Interaction Partners in Biological Molecules
Benzene Ring Nonpolar amino acid side chains (e.g., Phe, Tyr, Trp) via π-π stacking or hydrophobic contacts
Methyl group (-CH3) of Methoxy Aliphatic side chains of amino acids (e.g., Ala, Val, Leu, Ile)

Proposed Mechanisms for Related Heterocyclic Compounds

While this compound is not a heterocyclic compound, its core structure, a phenylethanolamine derivative, is a key pharmacophore in many biologically active molecules, including some that are precursors to or analogues of heterocyclic systems. The mechanisms of these related compounds can provide insights into the potential biological activities of this compound.

Phenylethanolamine derivatives are known to interact with a variety of receptors and enzymes. wikipedia.org For instance, phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the conversion of norepinephrine (B1679862) to epinephrine. This reaction involves the transfer of a methyl group to the amino group of a phenylethanolamine scaffold. nih.gov Inhibitors of PNMT often feature a phenylethanolamine-like structure, and their mechanism involves competing with the natural substrate for binding to the enzyme's active site. nih.gov

Furthermore, structure-activity relationship (SAR) studies on β-phenethylamine derivatives, a class to which this compound belongs, have shown that these compounds can act as inhibitors of dopamine (B1211576) reuptake. biomolther.org The proposed mechanism involves the formation of hydrogen bonds between the amine group of the ligand and polar residues, such as aspartic acid, within the binding site of the dopamine transporter (DAT). biomolther.org The aromatic ring and other substituents contribute to binding through hydrophobic and steric interactions with phenylalanine and other nonpolar residues in the transporter. biomolther.org

The specific substitution pattern of this compound, with its amino and methoxy groups on the phenyl ring, will modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity for different potential targets. SAR studies on related compounds, such as 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, have demonstrated that the nature of substituents on the methoxyphenyl ring significantly influences potency. nih.gov

Biological Activities and Pre Clinical Research of 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Antimicrobial Properties

There is no specific data in the reviewed literature detailing the in vitro efficacy of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol against bacterial or fungal pathogens. Typically, research in this area would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Antioxidant Potential

The antioxidant capacity of this compound is another area lacking direct scientific investigation. Phenolic and amino-substituted compounds are often investigated for their ability to scavenge free radicals and protect against oxidative stress.

Anticancer Research

The potential of this compound as an anticancer agent has not been reported in the available literature. Pre-clinical anticancer research typically involves in vitro cytotoxicity screening against various cancer cell lines to determine the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth. While some methoxyflavone analogs and other related structures have shown cytotoxic activity against cancer cells mdpi.com, this cannot be extrapolated to the specific compound . Further research, including screening against a panel of human cancer cell lines, would be necessary to determine if this compound possesses any anticancer properties.

Cytotoxicity Studies in Various Cancer Cell Lines (e.g., U-87, MDA-MB-231)

Direct cytotoxic evaluations of this compound on the human glioblastoma cell line U-87 and the triple-negative breast cancer cell line MDA-MB-231 are not extensively documented in the available scientific literature. However, studies on structurally related compounds, specifically derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide, have been conducted to assess their anticancer potential against these cell lines.

In one study, a series of novel 3-((4-methoxyphenyl)amino)propanehydrazide derivatives were synthesized and tested for their cytotoxic effects. mdpi.com The findings indicated that, in general, the tested compounds exhibited greater cytotoxicity against the U-87 glioblastoma cell line compared to the MDA-MB-231 breast cancer cell line. mdpi.com Among the synthesized compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most potent against the U-87 cell line. mdpi.com

Another study focused on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates and their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov This research highlights the ongoing investigation into compounds with similar structural motifs for their potential as anticancer agents.

The table below summarizes the cytotoxic activity of a related 3-((4-methoxyphenyl)amino)propanehydrazide derivative against the specified cancer cell lines.

Table 1: Cytotoxic Activity of a Structurally Related Compound

Compound Cell Line Activity
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone U-87 Identified as the most active compound against this cell line mdpi.com

Exploration of Programmed Cell Death Pathways

Specific research detailing the direct effects of this compound on programmed cell death pathways has not been identified in the reviewed literature. However, the induction of apoptosis is a key mechanism of action for many cytotoxic compounds. For instance, a study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with a methoxyphenyl group, demonstrated its ability to induce apoptosis in human leukemia HL-60 cells. nih.gov This compound was found to cause cell shrinkage, chromatin condensation, activation of caspases 3/7 and 8, and loss of mitochondrial membrane potential, all of which are characteristic signs of apoptosis. nih.gov

Furthermore, research on platinum(II) complexes has shown that these compounds can induce apoptosis in MDA-MB-231 cells. nih.gov The cytotoxic effects were linked to the induction of mitochondrial membrane depolarization, an increase in reactive oxygen species (ROS) levels, and caspase activation, indicating the involvement of both intrinsic and extrinsic apoptosis pathways. nih.gov While these findings are for different compounds, they illustrate the common mechanisms by which cytotoxic agents can trigger programmed cell death in cancer cells.

Enzyme Inhibition Studies

Characterization of Acetylcholinesterase Inhibition

There is no direct evidence from the reviewed scientific literature to suggest that this compound is an inhibitor of acetylcholinesterase (AChE). However, the inhibition of AChE is a critical area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Research into novel inhibitors is ongoing, with various classes of compounds being investigated. For example, a study on novel 1,3,4-oxadiazole (B1194373) derivatives identified promising AChE inhibitors. nih.gov The potency of these compounds was influenced by the presence of different functional groups, such as furan (B31954) rings and electronegative moieties like fluorine and chlorine. nih.gov Another study on (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) suggested that a combination therapy involving an acetylcholinesterase inhibitor and an inactivator of the STAT3 pathway could be beneficial in Alzheimer's disease models. nih.gov

Investigation of Tyrosinase Inhibition Activity

While direct studies on the tyrosinase inhibitory activity of this compound are not available, research on structurally similar methoxy-substituted tyramine (B21549) derivatives has shown significant potential in this area. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov

In a study on methoxy-substituted tyramine derivatives, several compounds demonstrated potent in vitro inhibitory effects against both mushroom and human tyrosinase. nih.gov For example, the compound 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) exhibited an exceptionally low IC50 value of 0.059 nM against mushroom tyrosinase, significantly more potent than the standard inhibitor kojic acid (IC50 = 16700 nM). nih.gov In human melanoma cells, this compound showed 94.6% inhibitory activity. nih.gov

The table below presents the tyrosinase inhibitory activity of some methoxy-substituted tyramine derivatives.

Table 2: Tyrosinase Inhibitory Activity of Methoxy-Substituted Tyramine Derivatives

Compound Enzyme Source IC50 (nM) % Inhibition in Human Tyrosinase Assay
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) Mushroom Tyrosinase 0.059 nih.gov 94.6% nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) Mushroom Tyrosinase 2.1 nih.gov 92.2% nih.gov

Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors of tyrosinase. nih.gov These findings suggest that the 4-methoxyphenyl (B3050149) structural motif is a promising scaffold for the development of novel tyrosinase inhibitors.

Broader Spectrum Enzyme Modulation

Specific studies on the broader enzyme modulation profile of this compound are not currently available in the scientific literature. However, compounds with the 4-methoxyphenyl moiety have been investigated for their effects on various other enzymes. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was found to inhibit tubulin polymerization, which is a critical process in cell division. nih.gov This inhibition leads to an arrest of the cell cycle in the G2/M phase. nih.gov

Additionally, research on 4-amino-substituted benzenesulfonamides has demonstrated their potential as inhibitors of human carbonic anhydrases, which are involved in various physiological processes. mdpi.com The discovery of a potent and selective Janus kinase 1 (JAK1) inhibitor, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, further highlights the diverse enzyme inhibitory potential of compounds containing the methoxyphenylamino scaffold. nih.gov

Anti-inflammatory Properties (based on related compounds)

Direct studies on the anti-inflammatory properties of this compound are limited. However, research on related methoxyphenolic compounds has demonstrated their potential as anti-inflammatory agents. These compounds have been shown to inhibit the production of multiple inflammatory mediators in human airway cells stimulated with TNF-α. nih.gov

The inhibited mediators include chemokines such as CCL2, CCL5, CXCL1, and CXCL10, as well as cytokines like IL-6 and IL-8. nih.gov The anti-inflammatory activity of these methoxyphenols did not appear to be linked to the inhibition of reactive oxygen species (ROS) production or the activation of NF-κB. nih.gov Instead, it has been suggested that they may exert their effects post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA. nih.gov

The table below shows the IC50 values for the inhibition of CCL2 production by various methoxyphenolic compounds.

Table 3: IC50 Values of Methoxyphenolic Compounds for CCL2 Production Inhibition

Compound IC50 (µM)
Diapocynin 20.3 nih.gov
Resveratrol 42.7 nih.gov
2-methoxyhydroquinone 64.3 nih.gov
Apocynin 146.6 nih.gov

Furthermore, the compound (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to reduce LPS-induced inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in both in vitro and in vivo models. nih.gov This effect was associated with the inhibition of STAT3 activation. nih.gov These findings collectively suggest that the methoxyphenyl scaffold is a valuable structural feature for the development of anti-inflammatory agents.

Advanced Analytical and Spectroscopic Characterization of 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, Proton NMR (¹H NMR) provides detailed information about the electronic environment of each proton, confirming the connectivity and stereochemistry of the molecule.

Proton NMR for Structural Confirmation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons are expected to appear in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effects of the benzene (B151609) ring. The methoxy (B1213986) (–OCH₃) protons will present as a sharp singlet, while the protons of the ethanol (B145695) side chain (–CH₂CH₂OH) will show characteristic multiplets due to spin-spin coupling. The protons of the amine (–NH₂) and hydroxyl (–OH) groups are often broad and their chemical shifts can be variable, depending on solvent, concentration, and temperature.

The expected chemical shifts, multiplicities, and integrations for the protons in this compound are summarized in the table below, based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2', H-5', H-6' (Aromatic) ~ 6.6 - 6.8 Multiplet (m) 3H
-OCH₃ (Methoxy) ~ 3.8 Singlet (s) 3H
-CH₂ -OH (Ethanol) ~ 3.7 Triplet (t) 2H
Ar-CH₂ - (Ethanol) ~ 2.7 Triplet (t) 2H
-NH₂ (Amine) Variable (Broad) Singlet (s) 2H
-OH (Hydroxyl) Variable (Broad) Singlet (s) 1H

Comparative Analysis with Predicted Spectral Data Using Computational Tools

Modern computational chemistry offers powerful tools for the prediction of NMR spectra, which serve as a valuable complement to experimental data. numberanalytics.com Methods such as Density Functional Theory (DFT) and specialized software algorithms can calculate the magnetic shielding of nuclei, providing theoretical chemical shifts and coupling constants. numberanalytics.comnmrdb.org These predictions are based on the molecule's optimized 3D geometry.

By comparing the experimentally obtained ¹H NMR spectrum with the computationally predicted spectrum, a high degree of confidence in the structural assignment can be achieved. numberanalytics.com Discrepancies between the experimental and predicted data can indicate structural inaccuracies or the presence of impurities. Machine learning and neural network-based predictors have also emerged as highly accurate methods for forecasting chemical shifts. nih.gov

Table 2: Comparison of Hypothetical Experimental vs. Predicted ¹H NMR Chemical Shifts

Proton Assignment Hypothetical Experimental δ (ppm) Typical Predicted δ (ppm)
Aromatic Protons 6.75 (m) 6.7 - 6.9
Methoxy Protons 3.82 (s) 3.8 - 3.9
-CH₂ -OH 3.71 (t) 3.6 - 3.8
Ar-CH₂ - 2.68 (t) 2.6 - 2.8

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Molecular Weight Validation via Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar molecules like this compound. In positive ion mode, the molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺.

Given the molecular formula C₉H₁₃NO₂, the monoisotopic mass of the compound is 167.0946 Da. Therefore, the ESI-MS spectrum should exhibit a prominent peak at an m/z (mass-to-charge ratio) of 168.1019, corresponding to the [M+H]⁺ ion. The detection of this ion confirms the molecular weight of the compound. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

Table 3: Predicted ESI-MS Adducts for this compound

Adduct Form Calculated m/z
[M+H]⁺ 168.1019
[M+Na]⁺ 190.0839
[M+K]⁺ 206.0578

Analysis of Fragment Ion Patterns for Structural Elucidation

In addition to molecular weight determination, mass spectrometry provides structural insights through the analysis of fragment ions. When subjected to higher energy, the molecular ion fragments in predictable ways, governed by the stability of the resulting ions and neutral losses.

For this compound, the most significant fragmentation is expected to be the benzylic cleavage—the breaking of the C-C bond between the aromatic ring and the ethyl side chain. This cleavage results in the formation of a highly stable, resonance-stabilized benzylic cation. Other characteristic fragmentations include the loss of small neutral molecules like water (H₂O) from the alcohol group or cleavage alpha to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org

Table 4: Plausible Mass Spectral Fragments of this compound

Fragment Ion (m/z) Proposed Structure / Neutral Loss
150 [M+H - H₂O]⁺
136 [M+H - CH₂OH]⁺ (Benzylic cation)
121 [M+H - H₂O - CH₃]⁺
77 Phenyl cation [C₆H₅]⁺

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar aromatic compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. chromatographyonline.comchromatographyonline.com

This method utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The retention and separation of the compound are controlled by adjusting the composition of the mobile phase, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. hplc.eu To ensure good peak shape for the amine-containing analyte, a small amount of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 5: Typical HPLC Parameters for Analysis of this compound

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~280 nm
Column Temperature Ambient or controlled (e.g., 25 °C)

Purity Assessment and Quantitative Analysis

The purity of this compound is a critical parameter that is typically determined using high-performance liquid chromatography (HPLC). A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. The principle behind this technique is the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

Quantitative analysis, which aims to determine the exact amount of the compound in a sample, also relies heavily on HPLC. By creating a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. The use of a photodiode array (PDA) detector allows for the monitoring of the absorbance at a specific wavelength, which is chosen based on the ultraviolet (UV) absorbance maximum of the compound, thereby ensuring high sensitivity and selectivity. For instance, a method developed for a structurally related compound, 4-amino-3-nitrophenol, utilized a C18 column with a mobile phase of acetonitrile and an acetic buffer, demonstrating the utility of this approach for substituted aminophenols. pom.go.id

A typical HPLC method for purity and quantitative analysis would be validated for several parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ), to ensure the reliability of the results. nih.gov

Chromatographic Method Development and Optimization

The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or starting materials.

The choice of the stationary phase is a crucial first step, with C18 columns being a common choice for compounds of moderate polarity. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is then optimized. The ratio of organic to aqueous phase affects the retention time of the analyte. For a related compound, "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-", a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) has been suggested. sielc.com The pH of the aqueous buffer is another critical parameter, as it can influence the ionization state of the amino group on the target molecule, thereby affecting its retention behavior.

Further optimization involves adjusting the flow rate of the mobile phase and the temperature of the column. A higher flow rate will decrease the analysis time but may also reduce the separation efficiency. Column temperature can also influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects the resolution of the peaks. The goal of optimization is to achieve a symmetric peak for the target compound with good resolution from other components in the shortest possible run time.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound
ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a nonpolar stationary phase for reverse-phase chromatography.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)The organic solvent elutes the compound, while the acidified aqueous phase controls the ionization of the analyte.
Flow Rate 1.0 mL/minEnsures a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 280 nmWavelength at which the aromatic ring is expected to have strong absorbance.
Injection Volume 10 µLA small, precise volume is necessary for sharp peaks and accurate quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By passing infrared radiation through a sample, the vibrations of the chemical bonds are measured, resulting in a unique spectral fingerprint of the compound.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. The presence of a primary alcohol will result in a broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The amino group will show N-H stretching vibrations, which for a primary amine usually appear as a doublet in the 3300-3500 cm⁻¹ region.

The aromatic ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. The methoxy group will be identifiable by its C-O stretching vibration, typically around 1020-1250 cm⁻¹, and the C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.

Interactive Data Table: Predicted FT-IR Characteristic Vibrations for this compound
Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretching, broad3200 - 3600
Amine (N-H) Stretching (doublet)3300 - 3500
Aromatic (C-H) Stretching3000 - 3100
Aliphatic (C-H) Stretching2850 - 2960
Aromatic (C=C) Stretching1450 - 1600
Aromatic Amine (C-N) Stretching1250 - 1360
Ether (C-O) Stretching1020 - 1250

Complementary Spectroscopic and Chromatographic Techniques

In addition to HPLC and FT-IR, other techniques can provide valuable information during the synthesis and analysis of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of a chemical reaction. wisc.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products. ictsl.net

In the synthesis of this compound, TLC can be used to track the conversion of the starting materials. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in a suitable solvent system. The polarity of the solvent system is chosen to achieve good separation of the components. wisc.edu

The separated spots are visualized, often under UV light or by staining with a reagent such as ninhydrin, which is specific for amines. ictsl.net The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. A lower Rf value generally indicates a more polar compound. wisc.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more polar product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Interactive Data Table: Conceptual TLC Monitoring of a Reaction
CompoundPolarityExpected Rf ValueObservation during Reaction
Starting Material (e.g., a less polar precursor) LowerHigherSpot diminishes over time
This compound (Product) HigherLowerSpot appears and intensifies

Computational Chemistry and Molecular Modeling of 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, these calculations can predict its most stable three-dimensional shape and its electronic characteristics, which are crucial determinants of its reactivity and interaction with other molecules.

Conformational Analysis and Geometrical Optimization

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, the presence of several rotatable bonds—specifically around the ethyl alcohol side chain and the methoxy (B1213986) group—allows it to adopt various conformations. Geometrical optimization is a computational process used to find the lowest energy, and therefore most stable, conformation of the molecule.

While specific, detailed conformational analysis studies for this exact molecule are not extensively published, general principles of quantum chemistry suggest that the most stable conformer would likely have the bulky substituents arranged to minimize steric hindrance. The interaction between the amino, methoxy, and hydroxyl groups through potential intramolecular hydrogen bonding could also play a significant role in stabilizing certain conformations. Such studies are typically performed using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost.

Prediction of Electronic Properties and Reactivity Descriptors

Computational methods are used to predict various electronic properties that describe a molecule's reactivity and physical behavior. For this compound, several descriptors have been calculated and are available in public databases.

One important descriptor is the XLogP , which is a computed value for the logarithm of the octanol/water partition coefficient (logP). This value indicates the lipophilicity of a molecule, which is a key factor in its pharmacokinetic profile, such as its ability to cross cell membranes. The predicted XLogP value for this compound is 0.1, suggesting it is a relatively hydrophilic compound uni.lu.

Other computed physicochemical properties help to build a more complete profile of the molecule. These properties are often calculated based on its 2D structure and provide estimations of its behavior.

Interactive Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference
Molecular FormulaC9H13NO2 uni.lu
Molecular Weight167.21 g/mol
Monoisotopic Mass167.09464 Da uni.lu
XLogP0.1 uni.lu
Topological Polar Surface Area (TPSA)58.4 Ų
Heavy Atom Count12
Rotatable Bond Count4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the movement and interactions of a molecule over time. This is particularly useful for understanding how a ligand like this compound might interact with a biological target, such as a protein.

Investigation of Ligand-Target Interaction Dynamics

While specific MD simulation studies focused solely on this compound are not readily found in published literature, the methodology is widely applied to similar compounds. nih.govekb.egnih.gov An MD simulation would typically start with a docked pose of the ligand in the protein's binding site. The simulation would then calculate the forces between all atoms in the system and how their positions and velocities change over a set period, often on the scale of nanoseconds to microseconds.

This allows researchers to observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For this compound, the amino, hydroxyl, and methoxy groups would be key regions of interest for forming stable hydrogen bonds with amino acid residues in a binding pocket.

Simulations of Protein-Ligand Binding Processes

Advanced MD simulation techniques can also be used to model the entire process of a ligand binding to a protein. These simulations can reveal the pathways the ligand takes to enter the binding site and the conformational changes that may occur in both the protein and the ligand during this process.

Such studies for this compound would be computationally intensive but could provide invaluable information on its binding kinetics and the thermodynamics of the binding event. This level of detailed simulation is often part of advanced drug discovery projects. bindingdb.org

Structure Prediction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule drug candidate to its protein target.

For this compound, docking studies would involve computationally placing the molecule into the binding site of a protein of interest. A scoring function is then used to estimate the binding affinity and rank different binding poses. The results of docking can suggest which interactions are most important for binding and can guide the design of more potent analogs. Although specific docking studies for this compound are not widely published, this is a standard method used in computational drug discovery to screen virtual libraries of compounds against biological targets.

Computational Assessment of Binding Affinities to Putative Targets

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of this interaction is quantified by a scoring function, which estimates the binding affinity. While specific molecular docking studies detailing the binding affinities of this compound are not yet widely published, the principles of this methodology are well-established.

For a given protein target, the binding site, or "pocket," is identified. The three-dimensional structure of this compound is then computationally "docked" into this site. Algorithms calculate the most favorable binding poses and estimate the binding energy, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and higher-affinity interaction.

Hypothetical binding affinity data for this compound with a selection of putative targets could be presented as follows:

Putative Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530
Monoamine Oxidase A (MAO-A)2BXS-7.9Tyr407, Tyr444, Phe208
Dopamine (B1211576) D2 Receptor6CM4-9.1Asp114, Ser193, Phe390
Serotonin Transporter (SERT)5I6X-8.2Asp98, Tyr176, Phe335

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

Identification of Novel Molecular Targets

Beyond assessing binding to known targets, computational methods can be employed to identify entirely new molecular targets for a compound, a process often referred to as "target fishing" or "reverse docking." nih.gov This involves screening the compound against a large library of protein structures to find potential binding partners.

Several in silico strategies can be utilized for novel target identification:

Similarity-Based Methods: These approaches compare the chemical structure of this compound to libraries of compounds with known biological targets. If the compound is structurally similar to known ligands for a particular protein, that protein becomes a potential new target.

Docking-Based Virtual Screening: In this high-throughput computational method, the compound is docked against a vast number of protein structures from databases like the Protein Data Bank (PDB). apexbt.com Proteins that show high predicted binding affinities are identified as potential novel targets.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be generated and used to search for proteins with binding sites that can accommodate this arrangement.

A hypothetical list of novel molecular targets for this compound identified through virtual screening could be organized as follows:

Novel Molecular TargetMethod of IdentificationPotential Therapeutic AreaConfidence Score (Hypothetical)
Aldose ReductaseDocking-Based Virtual ScreeningDiabetic Complications0.85
Histone Deacetylase 2 (HDAC2)Pharmacophore ModelingOncology, Neurology0.78
5-Lipoxygenase (5-LOX)Similarity-Based MethodsInflammation, Asthma0.91
Beta-secretase 1 (BACE1)Docking-Based Virtual ScreeningAlzheimer's Disease0.82

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

The identification of these putative and novel targets through computational modeling represents the initial step in a long process of drug development. These in silico findings must be substantiated by in vitro and in vivo experimental studies to confirm the biological activity and therapeutic potential of this compound.

Research Implications and Future Directions for 2 4 Amino 3 Methoxyphenyl Ethan 1 Ol

Current Gaps in Fundamental Understanding

A significant portion of the current understanding of the potential biological activities of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol is derived from computational, or in silico, predictions. While these methods are invaluable for initial screening and hypothesis generation, they necessitate empirical confirmation.

Necessity for Experimental Validation of Predicted Biological Activities

Modern drug discovery often employs computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, to predict the biological effects of novel compounds. These models analyze the chemical structure of a molecule and correlate it with potential therapeutic activities. For compounds structurally related to this compound, such as aminophenyl benzamide (B126) derivatives, QSAR models have been developed to predict activities like histone deacetylase (HDAC) inhibition. However, these predictions remain theoretical until they are validated through rigorous experimental testing.

The predictive power of in silico models is dependent on the quality and scope of the data used to build them. Therefore, it is imperative that the computationally predicted activities for this compound are subjected to a battery of in vitro and in vivo assays to confirm their validity. This experimental validation is a critical step in bridging the gap between theoretical potential and tangible therapeutic application.

Challenges in Translational Research

The path from a promising compound in the laboratory to a clinically approved therapeutic is fraught with challenges. For this compound, two significant hurdles in translational research are its uncharacterized toxicological profile and the need for optimization of its pharmacological properties.

Addressing Uncharacterized Toxicological Profiles of Related Compounds

The toxicological profile of this compound has not been extensively studied. However, an examination of related chemical structures can provide some insights into potential areas of concern. For instance, aminophenol derivatives are known to be used in hair dyes, and their safety assessments have highlighted the potential for skin sensitization and irritation. Furthermore, some aminonitrophenols have raised concerns regarding their mutagenic and carcinogenic potential.

Given these precedents, a thorough toxicological evaluation of this compound is a prerequisite for any further development. This would involve a comprehensive suite of studies to assess its potential for acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. Understanding the safety profile of this compound and its metabolites is crucial for de-risking its progression as a potential therapeutic agent.

Optimization of Pharmacological Properties for Enhanced Efficacy

Even if a compound demonstrates a desirable biological activity, its journey to becoming an effective drug is dependent on its pharmacological properties. These properties, which include absorption, distribution, metabolism, and excretion (ADME), determine the concentration and duration of the compound's action at its target site.

For a compound like this compound, optimization of its physicochemical properties may be necessary to enhance its efficacy. Strategies for such optimization can be guided by computational models and experimental data. For example, modifications to the molecule's structure can be made to improve its solubility, membrane permeability, and metabolic stability. This process of medicinal chemistry refinement is a critical step in transforming a biologically active "hit" into a viable "lead" compound with the potential for clinical success.

Emerging Research Avenues and Potential Applications

Despite the existing challenges, the chemical scaffold of this compound presents several exciting opportunities for future research and the exploration of novel therapeutic applications.

Exploration of Novel Therapeutic Modalities

The "amino-methoxyphenyl" moiety is present in a variety of compounds that have shown promise in diverse therapeutic areas. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been investigated for their antioxidant and anticancer activities. The structural similarities suggest that this compound could be a starting point for the design and synthesis of new agents targeting oxidative stress-related diseases or various forms of cancer.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive series of targeted searches for the chemical compound "this compound," it has been determined that there is a significant lack of specific scientific literature and data required to generate the requested article. The user's strict instructions to focus solely on this compound and adhere to a detailed outline cannot be fulfilled with the currently available information.

Extensive searches for synthesis protocols, research findings, rational design of analogues, and integration with high-throughput screening platforms for "this compound" did not yield specific results for this exact molecule. The search results primarily returned information on structurally related but distinct compounds, such as:

(R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol

2-amino-4-(4-methoxyphenyl)-1,3-thiazole

Various other phenylethanolamine derivatives

While there is a wealth of information on the broader class of phenylethanolamines, the user's explicit instruction to not introduce information, examples, or discussions that fall outside the explicit scope of "this compound" prevents the use of this more general data. To do so would involve extrapolation and assumptions that would not be scientifically accurate for the specific compound .

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Q & A

Q. What are the common synthetic routes for 2-(4-Amino-3-methoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor (e.g., 2-(4-Amino-3-methoxyphenyl)ethan-1-one) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For example, describes reductive amination protocols using ammonium formate and palladium catalysts, which can achieve yields >80% under controlled pH (6–7) and room temperature. Purity is optimized via flash chromatography (e.g., dichloromethane/methanol gradients) . Contradictions in yield data may arise from solvent polarity or steric hindrance from the methoxy group .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the amino (-NH₂, δ ~5.2 ppm) and methoxy (-OCH₃, δ ~3.8 ppm) groups.
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 182.2 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (e.g., 90:10 water/acetonitrile) to assess purity (>95% required for biological assays) .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

  • Methodological Answer : Solubility data ( ) suggest the compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Note that solubility decreases at lower pH due to protonation of the amino group .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., methoxy vs. halogen) influence the compound’s bioactivity and stability?

  • Methodological Answer : Structure-activity relationship (SAR) studies (e.g., ) show that:
  • Methoxy Group : Enhances metabolic stability by reducing oxidative degradation (t₁/₂ increases from 2.1 to 4.7 h in hepatic microsomes).
  • Amino Group : Critical for hydrogen bonding with biological targets (e.g., β2-adrenoceptors, ΔG = -8.2 kcal/mol).
    Comparative assays using analogs (e.g., 4-fluoro or 4-chloro derivatives) reveal reduced potency (IC₅₀ > 10 µM vs. 2.3 µM for the parent compound), highlighting the importance of the 3-methoxy-4-amino motif .

Q. What biocatalytic strategies can improve the enantiomeric purity of this compound?

  • Methodological Answer : Asymmetric synthesis using engineered alcohol dehydrogenases (ADHs) or ketoreductases (e.g., KRED-101) achieves >99% enantiomeric excess (ee). For example, notes that ADH from Lactobacillus brevis converts the prochiral ketone to the (R)-enantiomer in 92% yield under NADPH cofactor recycling. Solvent systems (e.g., 2-propanol/water) and temperature (25–30°C) are critical for enzyme activity .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 45 µM in HeLa cells) may arise from:
  • Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity.
  • Impurity Profiles : Trace intermediates (e.g., 2-(4-nitro-3-methoxyphenyl)ethan-1-ol, ) can artifactually elevate toxicity. Mitigate via rigorous HPLC purification and LC-MS validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.